1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide
Overview
Description
1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its structural features, which include two pyrazole rings, a nitro group, and a carboxamide group.
Preparation Methods
The synthesis of 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide involves several steps. One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this process is approximately 59.5% . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group and carboxamide group play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-methyl-1H-pyrazol-5-amine
- 1-methyl-5-(triphenylmethyl)amino-1H-pyrazole-4-carboxamide
- N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine What sets 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
1-methyl-N-[(1-methylpyrazol-4-yl)methyl]-5-nitropyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3/c1-14-6-7(5-12-14)4-11-10(17)8-3-9(16(18)19)15(2)13-8/h3,5-6H,4H2,1-2H3,(H,11,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDOUUSHHVWXSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=NN(C(=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801133202 | |
Record name | 1H-Pyrazole-3-carboxamide, 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801133202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429418-48-3 | |
Record name | 1H-Pyrazole-3-carboxamide, 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429418-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3-carboxamide, 1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801133202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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